molecular formula C20H23N3O7S2 B11052908 3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No. B11052908
M. Wt: 481.5 g/mol
InChI Key: COCHSHYWRASMEG-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfonamide group, and a morpholine moiety

Preparation Methods

The synthesis of 3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Moiety: The morpholine moiety is attached through a nucleophilic substitution reaction, where the sulfonyl chloride derivative reacts with morpholine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of certain cancers and inflammatory diseases.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: Researchers use the compound to study its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of structural features. Similar compounds include:

    Benzoxazole Derivatives: Compounds with a benzoxazole ring but lacking the sulfonamide or morpholine moieties.

    Sulfonamide Derivatives: Compounds with a sulfonamide group but different heterocyclic rings.

    Morpholine Derivatives: Compounds containing the morpholine moiety but different core structures.

The uniqueness of this compound lies in its ability to combine these features, resulting in a compound with distinct chemical and biological properties.

properties

Molecular Formula

C20H23N3O7S2

Molecular Weight

481.5 g/mol

IUPAC Name

3-methyl-N-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]-2-oxo-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C20H23N3O7S2/c1-22-18-14-17(6-7-19(18)30-20(22)24)31(25,26)21-9-8-15-2-4-16(5-3-15)32(27,28)23-10-12-29-13-11-23/h2-7,14,21H,8-13H2,1H3

InChI Key

COCHSHYWRASMEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC1=O

Origin of Product

United States

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